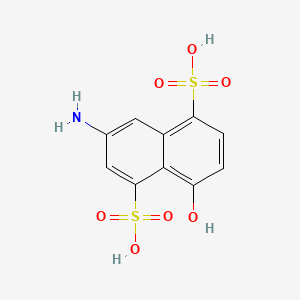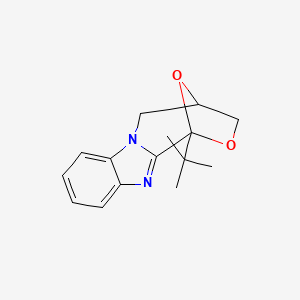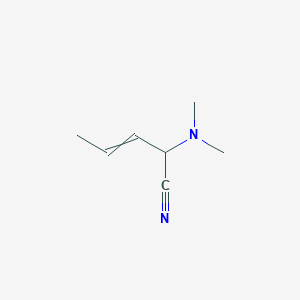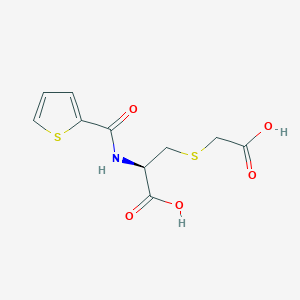
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine: is a complex organic compound that features a thiophene ring, a carboxymethyl group, and an L-cysteine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine typically involves the acylation of L-cysteine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The carboxymethyl group is introduced through a subsequent reaction with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiophene ring in S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its thiophene ring and carboxymethyl group make it a useful probe for investigating biochemical pathways.
Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carboxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Thiophene-2-carbonyl chloride: Used in the synthesis of various thiophene derivatives.
L-Cysteine: A naturally occurring amino acid with a thiol group.
Carboxymethylcysteine: A derivative of cysteine with a carboxymethyl group.
Uniqueness: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is unique due to the combination of its thiophene ring, carboxymethyl group, and L-cysteine moiety. This combination imparts distinct chemical and biological properties that are not found in the individual components or other similar compounds.
Propiedades
Número CAS |
74407-34-4 |
|---|---|
Fórmula molecular |
C10H11NO5S2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
(2R)-3-(carboxymethylsulfanyl)-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(13)5-17-4-6(10(15)16)11-9(14)7-2-1-3-18-7/h1-3,6H,4-5H2,(H,11,14)(H,12,13)(H,15,16)/t6-/m0/s1 |
Clave InChI |
MDXISJICTJSESP-LURJTMIESA-N |
SMILES isomérico |
C1=CSC(=C1)C(=O)N[C@@H](CSCC(=O)O)C(=O)O |
SMILES canónico |
C1=CSC(=C1)C(=O)NC(CSCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



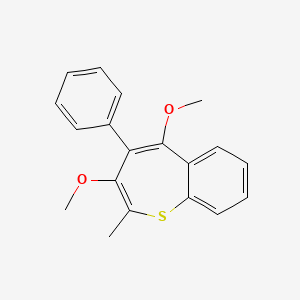
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
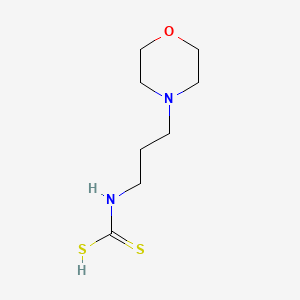
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)



